molecular formula C26H36N8S3 B14280784 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene CAS No. 131407-81-3

2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene

Cat. No.: B14280784
CAS No.: 131407-81-3
M. Wt: 556.8 g/mol
InChI Key: FSCNSMIKGLOTIM-UHFFFAOYSA-N
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Description

2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is a complex organic compound featuring a thiophene core substituted with pyrimidinyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 2-chloropyrimidine with 2-(4-methylpiperazin-1-yl)ethanethiol under basic conditions to form 2-(2-(4-methylpiperazin-1-yl)ethylthio)-4-pyrimidine.

    Coupling with Thiophene: The intermediate is then coupled with 2,5-dibromothiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The pyrimidinyl groups can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce certain functional groups.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidinyl derivatives.

    Substitution: Various substituted pyrimidinyl-thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties due to the conjugated system involving thiophene and pyrimidine rings. It can be used in the development of organic semiconductors and conductive polymers.

Biology and Medicine

In medicinal chemistry, 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is explored for its potential as an antitumor agent. The presence of piperazine and pyrimidine moieties suggests it could interact with biological targets such as DNA or enzymes.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with nucleic acids and proteins. The piperazine moiety can enhance binding affinity to biological targets, while the thiophene and pyrimidine rings contribute to the electronic properties necessary for interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(2-(2-pyridyl)thio)-4-pyrimidinyl)thiophene: Similar structure but with pyridyl groups instead of piperazinyl groups.

    2,5-Bis(2-(4-methylpiperazin-1-yl)thio)-4-pyrimidinyl)benzene: Benzene core instead of thiophene.

Uniqueness

The unique combination of thiophene, pyrimidine, and piperazine in 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene provides distinct electronic and binding properties, making it a versatile compound for various applications in science and industry.

Properties

CAS No.

131407-81-3

Molecular Formula

C26H36N8S3

Molecular Weight

556.8 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-[5-[2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]pyrimidin-4-yl]thiophen-2-yl]pyrimidine

InChI

InChI=1S/C26H36N8S3/c1-31-9-13-33(14-10-31)17-19-35-25-27-7-5-21(29-25)23-3-4-24(37-23)22-6-8-28-26(30-22)36-20-18-34-15-11-32(2)12-16-34/h3-8H,9-20H2,1-2H3

InChI Key

FSCNSMIKGLOTIM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=C(S3)C4=NC(=NC=C4)SCCN5CCN(CC5)C

Origin of Product

United States

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